molecular formula C8H5F3N2O B8401370 2-Pyridinecarbonitrile, 5-(2,2,2-trifluoro-1-hydroxyethyl)-

2-Pyridinecarbonitrile, 5-(2,2,2-trifluoro-1-hydroxyethyl)-

Cat. No. B8401370
M. Wt: 202.13 g/mol
InChI Key: MLMXTAUTVHOFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09029362B2

Procedure details

To a −78° C. solution of 5-formylpicolinonitrile (1.0 g, 7.58 mmol) and tetrabutylammonium triphenyldifluorosilicate (4.9 g, 9.10 mmol) in 60 mL of THF was added a solution of trimethyl(trifluoromethyl)silane (1.62 g, 114 mmol). The mixture was stirred for 20 min at −78° C. Then the cooling bath was changed to an ice bath. After stirring for another 30 min, the reaction was quenched with sat. NH4Cl(aq.). The mixture was extracted with EtOAc (3×). The organic layer was washed with sat. NaHCO3 (aq.), brine, then dried (MgSO4) and concentrated. The product 5-(2,2,2-trifluoro-1-hydroxyethyl)picolinonitrile (600 mg) was obtained by silica gel chromatography (elution with 0-40% EtOAc/Hex).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrabutylammonium triphenyldifluorosilicate
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]#[N:10])=[N:7][CH:8]=1)=[O:2].C[Si](C)(C)[C:13]([F:16])([F:15])[F:14]>C1COCC1>[F:14][C:13]([F:16])([F:15])[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]#[N:10])=[N:7][CH:8]=1)[OH:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C=1C=CC(=NC1)C#N
Name
tetrabutylammonium triphenyldifluorosilicate
Quantity
4.9 g
Type
reactant
Smiles
Name
Quantity
1.62 g
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the cooling bath was changed to an ice bath
STIRRING
Type
STIRRING
Details
After stirring for another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with sat. NH4Cl(aq.)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3 (aq.), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(C(O)C=1C=CC(=NC1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.